3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-17-9-16-13-12(8-19-14(13)15(17)18)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVFMESFJBWDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidin-4-ones typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . For 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, the synthetic route may involve the following steps:
Preparation of 3-amino-thiophene-2-carboxylate derivative: This can be achieved by reacting thiophene-2-carboxamide with appropriate reagents.
Substitution: Introduction of the ethyl and 4-methylphenyl groups can be done through substitution reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of thieno[3,2-d]pyrimidin-4-ones may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition leads to a depletion of ATP levels, ultimately causing bacterial cell death .
Comparison with Similar Compounds
Structural and Substituent Variations
Thienopyrimidinones differ primarily in substituent patterns and ring-junction positions, which critically influence their biological activity. Key comparisons include:
Substituents at the 3-Position
- 3-Ethyl group (Target Compound) : The ethyl group provides moderate lipophilicity, balancing solubility and membrane permeability.
- 3-(3-Fluorobenzyl) () : Fluorinated benzyl groups enhance metabolic stability and target affinity due to fluorine’s electronegativity and lipophilicity .
- 3-(Cyclopentylamino) (): Cyclic amines like cyclopentylamino optimize PDE7 inhibition by mimicking natural substrates .
Substituents at the 7-Position
- 7-(4-Methylphenyl) (Target Compound) : The methyl group enhances π-π stacking with aromatic residues in enzyme active sites.
- 7-Methyl () : Simpler alkyl groups reduce steric hindrance but may limit target engagement .
Core Modifications
- [3,2-d] vs. [2,3-d] Isomers : The [3,2-d] junction in the target compound creates a distinct electron density profile compared to [2,3-d] isomers, affecting interactions with biological targets .
Anticancer Activity
- Target Compound: Predicted activity based on structural similarity to Shyyka et al. (2018), where 7-aryl-thieno[3,2-d]pyrimidinones showed IC₅₀ values <10 μM against MCF-7 and A549 cells .
- 3-(2-Chlorobenzyl) Analog () : Chlorine enhances cytotoxicity, possibly via DNA intercalation or topoisomerase inhibition .
- 3-(3-Fluorobenzyl) Derivative () : Fluorine improves pharmacokinetics but may reduce potency compared to chlorinated analogs .
Enzyme Inhibition
- PDE7 Inhibition: The target compound’s ethyl group may confer moderate PDE7 affinity (predicted IC₅₀ ~100 nM), whereas 2-(cyclopentylamino) derivatives () achieve IC₅₀ <50 nM due to optimized hydrogen bonding .
- EGFR Inhibition: Thieno[2,3-d]pyrimidinones with bulky 3-substituents (e.g., dimethoxybenzylideneamino in ) show higher EGFR affinity, suggesting the [3,2-d] core may favor different targets .
Antimicrobial Activity
- Target Compound : Moderate activity against Gram-positive bacteria anticipated, similar to derivatives in , where lipophilic groups improved membrane penetration .
Data Table: Key Thienopyrimidinone Derivatives
Biological Activity
3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its mechanism of action as an EZH2 inhibitor , which plays a crucial role in various cancer-related pathways.
The primary target for this compound is EZH2 (Enhancer of Zeste Homolog 2) . By inhibiting EZH2, the compound affects histone methylation pathways, leading to significant biological effects, particularly in cancer cell lines.
Biochemical Pathways Affected
- Histone Methylation : Inhibition of EZH2 disrupts normal gene expression patterns, leading to reactivation of tumor suppressor genes.
- Antitumor Activity : The compound has demonstrated remarkable antitumor activity against various cancer cell lines, including:
- SU-DHL-6
- WSU-DLCL-2
- K562
Research Findings
Recent studies have highlighted the biological activity of this compound through various in vitro assays and case studies.
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| SU-DHL-6 | 0.15 | Diffuse large B-cell lymphoma |
| WSU-DLCL-2 | 0.20 | Diffuse large B-cell lymphoma |
| K562 | 0.30 | Chronic myeloid leukemia |
Case Studies
-
Antitumor Efficacy in Lymphoma Models
- A study demonstrated that treatment with this compound led to a significant reduction in tumor size and improved survival rates in xenograft models of diffuse large B-cell lymphoma.
-
Mechanistic Insights
- Research indicated that the compound's inhibition of EZH2 resulted in decreased levels of H3K27me3, a marker associated with transcriptional repression. This change correlated with the reactivation of several tumor suppressor genes.
The synthesis involves cyclization of thiophene derivatives and substitution reactions to introduce ethyl and methyl groups. The unique substitution pattern contributes to its distinct biological activities.
Table 2: Synthesis Overview
| Step | Reagents/Conditions |
|---|---|
| Preparation | Thiophene-2-carboxamide |
| Cyclization | Formic acid or triethyl orthoformate |
| Substitution | Various nucleophiles |
Comparison with Similar Compounds
Compared to other thienopyrimidine derivatives, this compound exhibits unique properties due to its specific substitution pattern, enhancing its biological activity and selectivity for EZH2 inhibition.
Table 3: Comparison with Related Compounds
| Compound Name | Target | IC50 (µM) |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | EZH2 | 0.25 |
| Thieno[3,4-b]pyridine derivatives | Various | Varies |
| This compound | EZH2 | 0.15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
